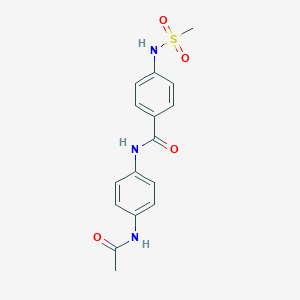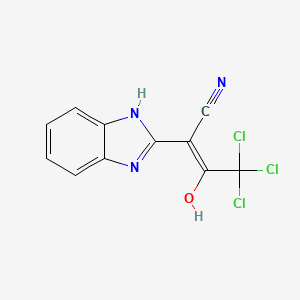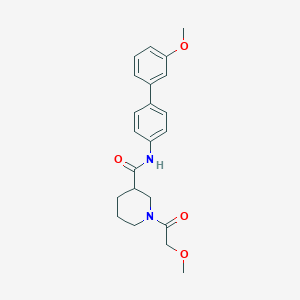![molecular formula C22H23FN4O3S B6135447 4-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one](/img/structure/B6135447.png)
4-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a pyridazinone core
Preparation Methods
The synthesis of 4-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the pyridazinone core and the sulfonylation reaction to attach the benzyl group. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving piperazine derivatives.
Medicine: This compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or transporters. The compound’s effects are mediated through pathways that involve inhibition or modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzyl)-6-methylpyridazin-3(2H)-one stands out due to its unique combination of structural features. Similar compounds include:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound also features a fluorophenyl group and a piperazine ring but differs in its core structure.
8-([4-(4-fluorophenyl)piperazin-1-yl]sulfonyl)-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one: Another similar compound with a fluorophenyl group and piperazine ring, but with a different core structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[[4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylphenyl]methyl]-3-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-16-14-18(22(28)25-24-16)15-17-6-8-19(9-7-17)31(29,30)27-12-10-26(11-13-27)21-5-3-2-4-20(21)23/h2-9,14H,10-13,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJPUJBRQDGCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(1-phenylcyclopropyl)acetamide](/img/structure/B6135369.png)


![2-[4-(2-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6135383.png)
![7-Ethyl-4-methylfuro[2,3-b]pyridin-7-ium;iodide](/img/structure/B6135393.png)
![1-(1H-imidazol-4-ylmethyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6135405.png)
![ethyl 4-{[N-(4-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6135411.png)

![2-{[2-(4-ethylphenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6135425.png)
![ethyl 1-[(1-oxido-3-pyridinyl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6135428.png)
![ETHYL 2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B6135440.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B6135454.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(4,5-dimethyl-2-furyl)methyl]-3-piperidinyl}propanamide](/img/structure/B6135459.png)
![3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B6135462.png)
